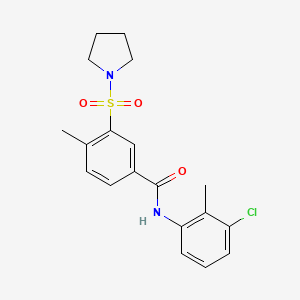![molecular formula C17H16N2S2 B4852693 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4852693.png)
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine
描述
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine, also known as DPTP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTP belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been found to possess a wide range of biological activities. In
作用机制
The mechanism of action of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is not fully understood. However, studies have suggested that 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been found to have several biochemical and physiological effects. Studies have shown that 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine can induce oxidative stress in cancer cells, leading to their death. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been shown to increase the levels of intracellular reactive oxygen species (ROS), which can lead to the activation of apoptosis in cancer cells.
实验室实验的优点和局限性
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is also soluble in organic solvents, making it easy to handle in the lab. However, one limitation of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is its low water solubility, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for the research on 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine. One potential application of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine is in the development of novel anticancer drugs. Further studies are needed to determine the optimal dosage and administration route of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine for maximum efficacy. In addition, the mechanism of action of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine needs to be further elucidated to fully understand its potential therapeutic applications. Studies are also needed to determine the safety and toxicity of 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine in vivo. Finally, the development of novel 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine derivatives with improved pharmacological properties is an area of future research.
科学研究应用
5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has also been shown to possess antimicrobial activity against various bacterial and fungal strains. In addition, 5,6-dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
5,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S2/c1-12-13(2)21-17-15(12)16(18-11-19-17)20-10-6-9-14-7-4-3-5-8-14/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHOHRSHQPKMO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=NC=N2)SC/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)
![2-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4852638.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4852649.png)
![8-ethoxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4852655.png)

![5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4852672.png)


![methyl 3-[2-(sec-butylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852697.png)
![N-(3-{[(4-phenoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4852698.png)

![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)